molecular formula C12H15Cl2NO B3200123 [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine CAS No. 1017407-65-6

[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine

Cat. No. B3200123
CAS RN: 1017407-65-6
M. Wt: 260.16 g/mol
InChI Key: OTLXOVICQVYJJA-UHFFFAOYSA-N
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Description

“[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1017407-65-6 . It has a molecular weight of 260.16 . The IUPAC name for this compound is [4-(2,4-dichlorophenyl)tetrahydro-2H-pyran-4-yl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The compound N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a related compound, is used as an intermediate in the synthesis of sertraline hydrochloride. This research presents a simpler and more efficient alternative to the traditional synthesis methods (Taber, Pfisterer, & Colberg, 2004).

  • Chemical Characterization : Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, indicating a diverse approach to the characterization of similar compounds (Shimoga, Shin, & Kim, 2018).

Applications in Medical Research

  • Antidepressant Synthesis : Improved industrial synthesis methods for sertraline hydrochloride, an effective antidepressant, involve the use of intermediates related to [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine. This novel synthesis approach is more advantageous compared to previous methods (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

  • Anticonvulsant Agents : Schiff bases of aminomethyl pyridine, which include compounds structurally similar to this compound, have been synthesized and found to exhibit anticonvulsant activity (Pandey & Srivastava, 2011).

Environmental Applications

  • Methanogenic Degradation of Chlorinated Phenols : Studies on the degradation of chlorinated phenols under methanogenic conditions involve compounds like 2,4-dichlorophenol. This research provides insight into the environmental implications and degradation pathways of such compounds (Häggblom, Rivera, & Young, 1993).

Novel Compounds and Applications

  • Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to the query compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds have shown potent antidepressant-like activity, suggesting their potential as new antidepressant drug candidates (Sniecikowska et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLXOVICQVYJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017407-65-6
Record name [4-(2,4-dichlorophenyl)oxan-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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